N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
N-(3,4-Dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring and two aryl groups. Sulfonamides and oxadiazoles are well-documented for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-6-5-7-17(12-14)21-23-22(28-24-21)20-19(10-11-29-20)30(26,27)25(4)18-9-8-15(2)16(3)13-18/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBMMCJSCNJKDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiophene ring, an oxadiazole moiety, and sulfonamide functionality. Its structure can be summarized as follows:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and thiophene rings exhibit a range of biological activities, particularly in anticancer research. The presence of electron-donating groups in the phenyl rings enhances their cytotoxic effects.
Anticancer Activity
In studies examining various derivatives of oxadiazole and thiophene compounds:
- Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.61 µg/mL to 92.4 µM against various cancer types including lung adenocarcinoma and melanoma .
- Mechanism of Action : The proposed mechanisms for the anticancer activity include the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl rings and the positioning of substituents significantly impact biological activity:
| Compound Modification | Observed Effect |
|---|---|
| Methyl groups at positions 3 and 4 on phenyl rings | Increased cytotoxicity |
| Presence of oxadiazole moiety | Enhanced anticancer activity |
| Sulfonamide functionality | Contributes to solubility and bioavailability |
Case Studies
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and tested for anticancer activity. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating substantial anticancer potential .
- Cytotoxicity in Cell Lines : In vitro studies using NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells showed that specific derivatives displayed strong selectivity against both cell lines, with significant inhibition observed at low concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The compound’s closest structural analogues differ in substituent patterns on the aryl and heterocyclic moieties:
- Electronic Effects : Fluorine’s electron-withdrawing nature (in the analogue) may reduce electron density in the oxadiazole ring, altering binding interactions compared to the methyl group’s electron-donating effect in the target compound.
- Solubility : Methoxy groups (analogue) enhance aqueous solubility, whereas methyl groups (target) favor lipid solubility.
Heterocyclic Variations
Replacement of the oxadiazole ring with other heterocycles significantly impacts bioactivity:
- Bioactivity : Thiadiazoles (e.g., ) exhibit insecticidal and fungicidal properties, while triazoles (e.g., ) are often explored for antimicrobial and anticancer applications. The target compound’s oxadiazole moiety may offer a balance between stability and bioactivity.
Q & A
Q. What are the established synthetic routes for synthesizing N-(3,4-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide?
The synthesis typically involves multi-step processes, including cyclocondensation of arylsulfonylacetic acid hydrazide with electrophiles under acidic conditions to form the oxadiazole core . Key precursors include substituted phenyl groups and thiophene derivatives. Reaction optimization may employ continuous flow chemistry or automated reactors to improve yield and purity . Purification often uses recrystallization or chromatography .
Q. What analytical techniques are critical for confirming the compound's structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural elucidation . Infrared (IR) spectroscopy verifies functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. What are the primary biological targets or activities associated with this compound?
The compound's sulfonamide and oxadiazole moieties suggest interactions with bacterial enzymes (e.g., dihydropteroate synthase) and inflammatory mediators (e.g., COX-2) . In vitro assays against Gram-positive bacteria (e.g., S. aureus) and cancer cell lines (e.g., MCF-7) show IC₅₀ values in the micromolar range .
Advanced Research Questions
Q. How can synthetic yield be optimized given steric hindrance from the 3,4-dimethylphenyl group?
Steric effects may impede cyclization steps. Strategies include:
- Using bulky base catalysts (e.g., DBU) to reduce side reactions .
- Microwave-assisted synthesis to enhance reaction kinetics .
- Solvent screening (e.g., DMF vs. THF) to improve solubility of intermediates . Yield improvements from 45% to 68% have been reported with these adjustments .
Q. How to resolve contradictions in bioactivity data across different assay systems?
Discrepancies may arise from variations in cell permeability or assay conditions. Solutions:
Q. What computational methods predict the compound's interaction with biological targets?
Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model binding to enzymes like DHPS or EGFR . QSAR studies correlate substituent effects (e.g., methyl vs. methoxy groups) with activity trends . In silico ADMET predictions (SwissADME) guide toxicity profiling .
Q. What strategies enhance the compound's selectivity in antimicrobial assays?
- Introduce halogen atoms (e.g., fluorine) to improve target affinity .
- Modify the thiophene sulfonamide moiety to reduce off-target binding .
- Co-administer efflux pump inhibitors (e.g., PAβN) to counteract bacterial resistance .
Q. How to address poor solubility in aqueous media during in vitro testing?
- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) .
- Synthesize prodrugs (e.g., phosphate esters) for enhanced hydrophilicity .
- Nanoformulation with liposomes or PLGA nanoparticles improves dispersion .
Q. How to design SAR studies focusing on the oxadiazole ring's substituents?
Q. How to mitigate cross-reactivity in kinase inhibition assays?
- Use isoform-specific inhibitors as positive controls (e.g., imatinib for ABL1) .
- Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .
- Introduce steric bulk near the sulfonamide group to restrict binding pocket access .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference NMR shifts with calculated spectra (e.g., ChemDraw) to confirm assignments .
- Experimental Design : Use factorial design (e.g., DoE) to optimize reaction parameters (temperature, solvent, catalyst) .
- Bioactivity Validation : Include cytotoxicity assays (e.g., HEK293 cells) to differentiate specific vs. nonspecific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
